molecular formula C3H2BrNOS B1520237 4-Bromothiazol-2-ol CAS No. 1086381-71-6

4-Bromothiazol-2-ol

Cat. No.: B1520237
CAS No.: 1086381-71-6
M. Wt: 180.03 g/mol
InChI Key: ARYKMMSOJGVGNL-UHFFFAOYSA-N
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Description

4-Bromothiazol-2-ol is a brominated derivative of thiazole, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 2-position of the thiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromothiazol-2-ol can be synthesized through several methods, including the bromination of thiazole derivatives. One common approach involves the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiazol-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of 4-bromothiazole-2,5-dione.

  • Reduction: Production of 4-bromothiazol-2-yl hydrazine.

  • Substitution: Generation of various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

4-Bromothiazol-2-ol has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in pharmaceuticals and agrochemicals.

  • Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biological assays.

  • Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.

  • Industry: It is used in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • 4-Chlorothiazol-2-ol

  • 4-Iodothiazol-2-ol

  • 4-Methylthiazol-2-ol

  • 4-Fluorothiazol-2-ol

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Properties

IUPAC Name

4-bromo-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNOS/c4-2-1-7-3(6)5-2/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYKMMSOJGVGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671723
Record name 4-Bromo-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086381-71-6
Record name 4-Bromo-2(3H)-thiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086381-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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